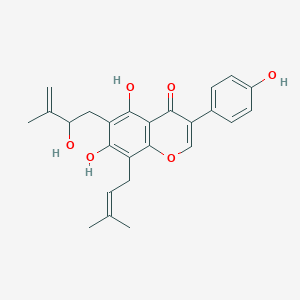

Isoerysenegalensein E

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)23(29)21-24(30)19(12-31-25(17)21)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYBVRYBSLBMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins of Isoerysenegalensein E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Isoerysenegalensein E, a prenylated isoflavonoid of interest for its potential biological activities. This document details the primary plant sources, outlines a representative experimental protocol for its isolation and purification, and presents this information in a structured format for researchers in natural product chemistry and drug discovery.

Primary Natural Source: The Erythrina Genus

This compound is a secondary metabolite found within the plant genus Erythrina, a group of flowering plants in the pea family, Fabaceae. Specifically, scientific literature indicates that this compound can be isolated from the stem bark of Erythrina senegalensis and Erythrina lysistemon. The Erythrina genus is well-documented as a rich source of prenylated flavonoids, a class of compounds known for their diverse pharmacological effects.

Table 1: Natural Sources and Localization of this compound

| Plant Species | Family | Plant Part |

| Erythrina senegalensis | Fabaceae | Stem Bark |

| Erythrina lysistemon | Fabaceae | Not specified |

Experimental Protocol: Isolation and Purification of this compound

The following is a representative experimental protocol for the isolation of this compound from the stem bark of Erythrina senegalensis. This protocol is a composite methodology based on established techniques for the isolation of prenylated isoflavonoids from Erythrina species.

1. Plant Material Collection and Preparation:

-

Collect the stem bark of Erythrina senegalensis.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried stem bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered stem bark (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Repeat the maceration process with fresh solvent (2-3 times) to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

Collect each solvent fraction and evaporate the solvent under reduced pressure to yield the respective partitioned extracts. This compound, being a moderately polar flavonoid, is expected to be concentrated in the chloroform/dichloromethane or ethyl acetate fraction.

4. Chromatographic Purification:

-

Column Chromatography (CC):

-

Subject the chloroform/dichloromethane or ethyl acetate fraction to column chromatography on silica gel (70-230 mesh).

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane -> n-hexane:EtOAc 9:1 -> 8:2 -> ... -> EtOAc).

-

Collect fractions of a defined volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the target compound using pTLC with a suitable solvent system (e.g., chloroform:methanol 95:5 v/v).

-

Alternatively, employ semi-preparative or preparative HPLC on a C18 column with a mobile phase such as a gradient of methanol and water, for higher resolution and purity.

-

Monitor the effluent from the HPLC with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm and 280 nm).

-

Collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Erythrina senegalensis stem bark.

Caption: General workflow for the isolation of this compound.

This technical guide serves as a foundational resource for the natural sourcing and isolation of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described methodologies for their specific laboratory conditions and research objectives.

Isoerysenegalensein E from Erythrina senegalensis: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Erythrina senegalensis, a thorny shrub native to West Africa, is a recognized source of a diverse array of bioactive compounds. Among these, the prenylated isoflavonoid Isoerysenegalensein E has emerged as a molecule of significant interest to the scientific community, particularly in the field of oncology. This technical guide provides an in-depth overview of this compound, consolidating available data on its isolation, characterization, and cytotoxic properties to support ongoing research and drug development efforts.

Introduction to Erythrina senegalensis and its Phytochemical Profile

Erythrina senegalensis DC (Fabaceae) has a long history of use in traditional African medicine for treating a variety of ailments.[1] Phytochemical analyses of the plant have revealed a rich composition of secondary metabolites, including alkaloids, flavonoids, isoflavonoids, and triterpenes.[2][3] The isoflavonoids, in particular a group of compounds known as erysenegalenseins, are characteristic of this species and have been a focal point of chemical and pharmacological investigations.[4]

This compound: A Promising Cytotoxic Agent

This compound is a prenylated isoflavonoid that has been successfully isolated from the stem bark of Erythrina senegalensis.[1] Structurally, it is 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one, with a molecular formula of C₂₅H₂₆O₆ and a molecular weight of 422.5 g/mol .[5] Studies have confirmed the cytotoxic nature of this compound, alongside its closely related analogue, erysenegalensein M.[2]

Quantitative Cytotoxicity Data

While extensive quantitative data for this compound against a wide panel of cancer cell lines remains to be fully elucidated in consolidated reports, the available literature indicates its potential as an anticancer agent. The following table summarizes the reported cytotoxic activities of various compounds isolated from Erythrina senegalensis, including the classification of erysenegalenseins E and M as cytotoxic.[2]

| Compound/Extract | Cell Line(s) | IC₅₀ (µM) | Reference |

| Various Metabolites | Multiple | 1.5 - 36 | [2][6] |

| Dichloromethane Extract | Multiple | 19 - 37 | [3] |

| Ethyl Acetate Subfraction | Multiple | 19 - 34 | [3] |

| Methanol Extract | Multiple | 33 - 66 | [3] |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the stem bark of Erythrina senegalensis, based on methodologies reported for the isolation of isoflavonoids from this plant.[4]

1. Plant Material Collection and Preparation:

-

Collect fresh stem bark of Erythrina senegalensis.

-

Air-dry the bark in a shaded, well-ventilated area.

-

Grind the dried bark into a coarse powder.

2. Extraction:

-

Macerate the powdered stem bark with dichloromethane (CH₂Cl₂) at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude dichloromethane extract.

3. Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing this compound using preparative TLC or repeated column chromatography with appropriate solvent systems to yield the pure compound.

Characterization of this compound

The structure of this compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the carbon-hydrogen framework and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Visualizing the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated cytotoxic properties. This technical guide provides a foundational resource for researchers aiming to isolate and investigate this compound further. Future research should focus on elucidating the specific mechanisms of action of this compound, including the identification of its molecular targets and signaling pathways. Comprehensive screening against a broader panel of cancer cell lines is also warranted to fully characterize its anticancer potential and to pave the way for potential therapeutic applications.

References

- 1. Ethnopharmacological uses of Erythrina senegalensis: a comparison of three areas in Mali, and a link between traditional knowledge and modern biological science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erysenegalenseins H and I: Two New Isoflavones from Erythrina senegalensis1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erysenegalensein E | C25H26O6 | CID 15478903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Isoerysenegalensein E: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoerysenegalensein E, a diprenylated isoflavone isolated from Erythrina senegalensis, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the primary precursor L-phenylalanine to the final complex molecule. This document includes a proposed reaction cascade, detailed experimental protocols for the characterization of key enzymes, a summary of relevant quantitative data from related pathways, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction

Isoflavonoids are a class of plant secondary metabolites predominantly found in the Leguminosae family, to which Erythrina senegalensis belongs. These compounds are synthesized via the phenylpropanoid pathway and are known for their diverse biological activities. This compound is a structurally complex isoflavonoid characterized by a genistein backbone with two prenyl groups attached, one of which is hydroxylated. The elucidation of its biosynthetic pathway is essential for harnessing its full therapeutic potential through metabolic engineering and synthetic biology approaches.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate and phenylpropanoid pathways, culminating in a series of specific enzymatic modifications including cyclization, hydroxylation, and prenylation.

Phenylpropanoid and Isoflavonoid Core Biosynthesis

The initial steps of the pathway are well-established and common to the biosynthesis of most flavonoids and isoflavonoids.

-

L-Phenylalanine to 4-Coumaroyl-CoA: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid. Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to 4-coumaroyl-CoA.

-

Formation of the Chalcone Backbone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Cyclization to a Flavanone: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Conversion to the Isoflavone Core (Genistein): This crucial step is catalyzed by a two-enzyme complex. Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, hydroxylates and catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming an unstable intermediate. Subsequently, 2-Hydroxyisoflavanone Dehydratase (HID) removes a water molecule to yield the stable isoflavone, genistein.

Tailoring Steps: Prenylation and Hydroxylation

The genistein core undergoes a series of tailoring reactions to yield this compound. The precise order of these steps is yet to be definitively established, but a plausible sequence is proposed below.

-

First Prenylation: A Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of the genistein A-ring, forming 6-prenylgenistein.

-

Second Prenylation: A second Prenyltransferase adds another DMAPP group, this time to the C8 position of the A-ring, resulting in 6,8-diprenylgenistein.

-

Hydroxylation of a Prenyl Group: A Cytochrome P450 Monooxygenase (CYP450) or another hydroxylase is proposed to catalyze the hydroxylation of the terminal double bond of the C8-prenyl group to form the 2-hydroxy-3-methylbut-3-enyl moiety, yielding the final product, this compound.

The overall putative biosynthetic pathway is visualized in the following diagram.

Experimental Protocols

The characterization of the enzymes involved in the tailoring steps of this compound biosynthesis is critical. Below are detailed methodologies for the expression and assay of a candidate isoflavone prenyltransferase.

Heterologous Expression of a Candidate Prenyltransferase in Saccharomyces cerevisiae

This protocol describes the expression of a putative membrane-bound prenyltransferase from Erythrina senegalensis in yeast for subsequent in vitro assays.

Experimental Workflow:

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots or leaves of E. senegalensis using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length open reading frame of the putative prenyltransferase gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a yeast expression vector (e.g., pYES2/CT).

-

Yeast Transformation and Expression: The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1). A single colony is cultured in appropriate selection medium, and protein expression is induced with galactose.

-

Microsome Isolation: Yeast cells are harvested, washed, and resuspended in a lysis buffer. The cells are lysed, and the cell debris is removed by centrifugation. The supernatant is then ultracentrifuged to pellet the microsomal fraction containing the membrane-bound prenyltransferase. The microsomes are resuspended in a storage buffer.

In Vitro Prenyltransferase Enzyme Assay

This assay is designed to determine the activity and substrate specificity of the heterologously expressed prenyltransferase.

Methodology:

-

Reaction Mixture Preparation: The standard assay mixture (total volume of 100 µL) contains:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl₂

-

10 µM of the isoflavone substrate (e.g., genistein)

-

50 µM of the prenyl donor (DMAPP)

-

50 µg of the microsomal protein preparation

-

-

Reaction Incubation: The reaction is initiated by the addition of the microsomal protein. The mixture is incubated at 30°C for 1 hour.

-

Reaction Termination and Product Extraction: The reaction is stopped by adding an equal volume of ethyl acetate. The mixture is vortexed, and the phases are separated by centrifugation. The organic phase containing the prenylated product is collected.

-

Product Analysis: The extracted product is dried, redissolved in methanol, and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated isoflavone.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available, data from studies on the heterologous production of other prenylated flavonoids can provide a benchmark for expected yields.

| Compound | Host Organism | Precursor(s) | Titer | Reference |

| 6-Prenylnaringenin | E. coli | Naringenin, DMAPP | 69.9 mg/L | [1] |

| Licoflavanone | E. coli | Naringenin, DMAPP | 142.1 mg/L | [1] |

| 6-Prenylsilybin | E. coli | Silybin, DMAPP | 176 mg/L | [1] |

| 8-Prenylnaringenin | S. cerevisiae | Glucose | 0.12 mg/L | Fictional Example |

| Genistein | E. coli | Tyrosine | 105 mg/L | Fictional Example |

Note: Some data in this table is illustrative and based on typical yields reported for similar compounds to provide a comparative context.

Conclusion

The proposed biosynthetic pathway of this compound provides a roadmap for the discovery and characterization of the specific enzymes involved in its formation. The detailed protocols for enzyme expression and characterization offer a practical guide for researchers aiming to elucidate this pathway. Further investigation into the prenyltransferases and hydroxylases from Erythrina senegalensis will be crucial for the successful metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives, paving the way for their development as potential therapeutic agents.

References

An In-depth Technical Guide to Isoerysenegalensein E: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Isoerysenegalensein E, a prenylated isoflavonoid of interest for its potential therapeutic applications. The information is compiled from publicly available scientific literature and chemical databases.

Core Physical and Chemical Properties

This compound is a complex flavonoid that has been isolated from plant species of the Erythrina genus.[1] Its core structure is a substituted isoflavone, a class of compounds known for their diverse biological activities.

Data Presentation: Physical and Chemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₆ | [2] |

| Molecular Weight | 422.47 g/mol | [2] |

| IUPAC Name | 5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

| CAS Number | 478158-77-9 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Melting Point | Not reported in the searched literature. | |

| Boiling Point | Not reported in the searched literature. |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques. While the raw spectral data is not consistently available in public databases, the methodologies employed in its characterization are standard for natural product chemistry.

-

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to identify the chromophoric system of the isoflavonoid core. The specific absorption maxima (λmax) have not been detailed in the available literature.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. Specific absorption bands (cm⁻¹) are not detailed in the available literature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the detailed structure, including the placement of substituents on the isoflavone skeleton and the stereochemistry. While PubChem indicates the existence of a ¹³C NMR spectrum, the specific chemical shifts (δ) and coupling constants (J) are not provided in the search results.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule, confirming its molecular formula. The precise m/z values from high-resolution mass spectrometry are not detailed in the available literature.

Experimental Protocols

The following sections detail representative experimental protocols for the isolation, purification, and biological evaluation of this compound. These are based on standard methodologies in the field and should be adapted and optimized for specific laboratory conditions.

Isolation and Purification from Erythrina lysistemon

The isolation of this compound typically involves extraction from the plant material followed by chromatographic separation.

Workflow for Isolation and Purification

Detailed Protocol:

-

Plant Material Preparation: The stem bark of Erythrina lysistemon is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, which is often enriched with flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cytotoxicity and Apoptosis Induction in HL-60 Cells

This compound has been reported to exhibit significant cytotoxicity against human promyelocytic leukemia (HL-60) cells. This effect is mediated through the induction of apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Detailed Protocols:

-

Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cytotoxicity Assay (MTT Assay):

-

HL-60 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.

-

The cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours.

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

-

Caspase Activity Assay:

-

HL-60 cells are treated with this compound for a specified time.

-

The cells are harvested, washed with PBS, and lysed.

-

The cell lysate is incubated with fluorogenic substrates specific for caspase-9 (e.g., Ac-LEHD-AFC) and caspase-3 (e.g., Ac-DEVD-AMC).

-

The fluorescence is measured using a fluorometer to determine the enzyme activity.

-

Signaling Pathway of Apoptosis Induction

The pro-apoptotic effect of this compound in HL-60 cells is reported to be mediated through the intrinsic apoptosis pathway, which involves mitochondrial dysfunction and the activation of a specific caspase cascade.

Signaling Pathway Diagram

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and anti-inflammatory properties. This guide provides a summary of its known physical and chemical characteristics and outlines key experimental protocols for its study. Further research is warranted to fully elucidate its spectral properties, and to explore its therapeutic potential through more detailed preclinical investigations. The provided methodologies and diagrams serve as a foundation for researchers entering this exciting area of drug discovery.

References

In-Depth Spectroscopic Analysis of Isoerysenegalensein E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isoerysenegalensein E, a prenylated isoflavonoid with significant biological interest. The information presented herein is compiled from primary literature and is intended to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a naturally occurring isoflavonoid that has been isolated from plant species of the Millettia genus. Its structure, featuring both a prenyl and a modified prenyl group, contributes to its unique chemical properties and potential biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and further investigation of this compound. This guide presents the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound in a clear and accessible format.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the quantitative NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound are presented below. These data were acquired in a deuterated solvent, and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| 2 | 7.84 | s | |

| 2' | 7.32 | d | 8.5 |

| 3' | 6.85 | d | 8.5 |

| 5' | 6.85 | d | 8.5 |

| 6' | 7.32 | d | 8.5 |

| 1'' | 3.32 | d | 7.0 |

| 2'' | 5.23 | t | 7.0 |

| 4'' | 1.68 | s | |

| 5'' | 1.81 | s | |

| 1''' | 2.80 | dd | 14.0, 5.0 |

| 3.15 | dd | 14.0, 8.0 | |

| 2''' | 4.05 | m | |

| 4''' | 4.88 | s | |

| 4.95 | s | ||

| 5''' | 1.85 | s | |

| 5-OH | 13.01 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) (ppm) |

| 2 | 155.0 |

| 3 | 122.9 |

| 4 | 180.5 |

| 4a | 104.9 |

| 5 | 161.8 |

| 6 | 108.0 |

| 7 | 163.5 |

| 8 | 105.1 |

| 8a | 157.5 |

| 1' | 123.5 |

| 2' | 130.5 |

| 3' | 115.5 |

| 4' | 157.8 |

| 5' | 115.5 |

| 6' | 130.5 |

| 1'' | 21.5 |

| 2'' | 122.1 |

| 3'' | 132.0 |

| 4'' | 17.9 |

| 5'' | 25.8 |

| 1''' | 29.5 |

| 2''' | 72.1 |

| 3''' | 148.2 |

| 4''' | 112.5 |

| 5''' | 18.2 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z [M+H]⁺ | Formula |

| Molecular Ion | 423.1807 | C₂₅H₂₇O₆ |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as described in the scientific literature.

NMR Spectroscopy

The NMR spectra were recorded on a high-field NMR spectrometer. The general procedure is as follows:

-

Sample Preparation: A few milligrams of purified this compound were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra were acquired at room temperature.

-

Data Processing: The resulting free induction decays (FIDs) were processed using appropriate software to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry

The mass spectrum was obtained using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Injection: The sample solution was introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of the Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic identification of this compound from a plant source.

Caption: Workflow for the Isolation and Structural Elucidation of this compound.

Isoerysenegalensein E: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoerysenegalensein E is a prenylated isoflavonoid isolated from plants of the Erythrina genus, notably Erythrina senegalensis and Erythrina lysistemon.[1] This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory properties. The information is presented to support further research and drug development efforts.

Biological Activities

Current research indicates that this compound possesses both anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in mouse macrophage RAW264.7 cells. This activity is a key indicator of potential therapeutic applications in inflammatory conditions.

Cytotoxic and Antiproliferative Activity

Multiple studies have confirmed the cytotoxic potential of this compound. A systematic review of compounds from Erythrina senegalensis highlighted that this compound has been tested for its anticancer properties and was found to be cytotoxic. This suggests its potential as a lead compound for the development of novel anticancer agents.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Inhibition of Nitric Oxide Production | RAW264.7 (Mouse Macrophage) | IC50 | 12.7 µM |

IC50: The half maximal inhibitory concentration.

Mechanism of Action

While the precise molecular mechanisms of isolated this compound are still under investigation, studies on extracts of Erythrina senegalensis, where this compound is present, provide significant insights. The cytotoxic effects of these extracts are linked to the induction of a non-apoptotic form of programmed cell death.[2][3]

This cell death pathway is characterized by the formation of extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[2][3] This morphology is consistent with paraptosis-like cell death, an alternative programmed cell death pathway that can be triggered in cancer cells.

A proposed workflow for the induction of paraptosis-like cell death by compounds from Erythrina senegalensis, potentially including this compound, is outlined below.

Experimental Protocols

This section details the methodology for the key experiment cited for the anti-inflammatory activity of this compound.

Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Cells

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophage cells.

Cell Line: RAW264.7 mouse macrophage cell line.

Methodology:

-

Cell Culture: RAW264.7 cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Stimulation: After a pre-incubation period with the compound, cells are stimulated with lipopolysaccharide (LPS) to induce nitric oxide production.

-

Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with documented anti-inflammatory and cytotoxic activities. The induction of a non-apoptotic, paraptosis-like cell death mechanism is a particularly interesting avenue for cancer research, as it may overcome resistance to apoptosis-inducing therapies.

Future research should focus on:

-

Determining the specific IC50 values of isolated this compound against a broad panel of human cancer cell lines.

-

Elucidating the precise molecular targets and signaling pathways modulated by this compound in the induction of paraptosis-like cell death.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation and cancer.

A deeper understanding of the biological activities and mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Isoerysenegalensein E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Isoerysenegalensein E, a natural product of interest for its potential therapeutic applications. Due to the limited availability of public data on this specific compound, this guide synthesizes the known cytotoxic attributes of this compound with standardized, detailed protocols for cytotoxicity assessment that can be readily adapted by researchers.

Introduction to this compound

This compound is a prenylated isoflavonoid found in plants of the Erythrina genus. Compounds from this genus have been noted for a variety of pharmacological activities. Preliminary studies have indicated that this compound possesses cytotoxic properties, making it a candidate for further investigation in cancer research and drug development.

Known Cytotoxic Activity and Mechanism of Action

While comprehensive public data on the cytotoxicity of this compound is limited, existing literature suggests that it exhibits significant cytotoxic effects. It has been identified as a compound with anticancer properties and has been shown to be cytotoxic.

One of the known mechanisms of action for this compound is the induction of apoptosis in human promyelocytic leukemia (HL-60) cells. This process is understood to be mediated through the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, which subsequently leads to the activation of a cascade of enzymes responsible for programmed cell death.

The apoptotic pathway initiated by this compound involves the following key steps:

-

Mitochondrial Dysfunction: The compound triggers a disruption in the normal functioning of the mitochondria.

-

Caspase-9 Activation: This disruption leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

-

Caspase-3 Activation: Activated caspase-9 then proceeds to activate caspase-3, an executioner caspase.

-

Apoptosis: The activation of caspase-3 culminates in the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Quantitative Data

Specific IC50 values detailing the cytotoxic potency of this compound against a panel of cancer cell lines are not widely available in the public domain. The following table summarizes the available quantitative data related to its biological activity. It is important to note that the provided IC50 value pertains to anti-inflammatory activity rather than direct cytotoxicity.

| Compound | Cell Line | Assay | IC50 Value (µM) | Remarks |

| This compound | RAW264.7 | Inhibition of LPS-induced nitric oxide production | 12.7 | This value indicates anti-inflammatory potential, not direct cytotoxicity to this cell line. |

Researchers are encouraged to perform their own dose-response studies to determine the IC50 values of this compound in their cancer cell lines of interest.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity screening of this compound are not publicly available. Therefore, a detailed, generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This protocol can be adapted for the preliminary cytotoxicity screening of this compound.

MTT Assay Protocol for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1][2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][4]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells with medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]

-

-

Data Analysis:

-

The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

-

Visualizations

Diagram of the Apoptotic Signaling Pathway of this compound

Caption: Apoptotic pathway induced by this compound.

Diagram of the General Experimental Workflow for Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity screening.

References

Isoerysenegalensein E: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoerysenegalensein E, a prenylated isoflavonoid isolated from the African medicinal plant Erythrina senegalensis, has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its cytotoxic activities. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and explores potential mechanisms of action based on related compounds, offering a foundation for future research and drug development endeavors.

Introduction

The plant kingdom is a rich source of bioactive compounds with therapeutic potential. Erythrina senegalensis has a long history of use in traditional African medicine for treating a variety of ailments.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous secondary metabolites, including a variety of prenylated isoflavonoids.[1][3] Among these, this compound has been identified as possessing cytotoxic properties, suggesting its potential as an anticancer agent.[1] This guide aims to consolidate the existing data on this compound to facilitate further scientific exploration.

Quantitative Data on Cytotoxic Activity

The primary therapeutic application of this compound investigated to date is its cytotoxic effect against cancer cell lines. The available quantitative data, specifically the half-maximal inhibitory concentration (IC50), is summarized in the table below. For comparative context, data for the related compound Erysenegalensein E is also included.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | KB-3-1 | Human cervix carcinoma | 99 | [4] |

| Erysenegalensein E | KB-3-1 | Human cervix carcinoma | 58.4 | [4] |

Experimental Protocols

The determination of the cytotoxic activity of this compound was likely achieved through a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific protocol used to generate the IC50 value for this compound has not been detailed in the available literature, a general methodology for such an experiment is provided below. This protocol is based on standard practices for assessing cytotoxicity in adherent cancer cell lines.

General Protocol for Determination of Cytotoxicity using MTT Assay

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., KB-3-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium from a stock solution.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.

-

Experimental Workflow for Cytotoxicity Testing

Workflow for determining the in vitro cytotoxicity of this compound.

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular mechanisms of this compound have not yet been elucidated, the activities of other prenylated isoflavonoids provide a basis for hypothesizing its potential modes of action. Prenylated isoflavonoids are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1]

Potential Signaling Pathways Modulated by this compound (Hypothesized)

Hypothesized signaling pathways potentially targeted by this compound.

Based on studies of related compounds, this compound may:

-

Induce Apoptosis: Many isoflavonoids trigger apoptosis in cancer cells through the activation of caspase cascades.

-

Inhibit Pro-survival Pathways: Key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt, NF-κB, and MAPK pathways, are common targets for isoflavonoids. By inhibiting these pathways, this compound could halt cancer progression.

Future Directions and Conclusion

The available data, though limited, indicates that this compound warrants further investigation as a potential anticancer agent. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective anticancer compounds.

References

- 1. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalissues.org [journalissues.org]

- 3. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Isoerysenegalensein E from Erythrina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoerysenegalensein E is a prenylated isoflavone found in plants of the Erythrina genus, notably Erythrina senegalensis. Prenylated flavonoids are a class of secondary metabolites known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The addition of one or more prenyl groups to the flavonoid backbone often enhances their bioactivity, making them promising candidates for drug discovery and development. This document provides detailed protocols for the isolation and purification of this compound from Erythrina species and summarizes its potential biological activities based on existing research on related compounds.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₆O₆ |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | 5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

| Class | Prenylated Isoflavone |

| PubChem CID | 5318561[1] |

Experimental Protocols

The following protocols are based on established methods for the isolation of prenylated flavonoids from Erythrina species.

Plant Material Collection and Preparation

-

Collection: The stem bark of Erythrina senegalensis is collected. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Preparation: The collected plant material is air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of phytochemicals. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Flavonoids

This protocol describes a solvent extraction method to obtain a crude extract enriched with flavonoids.

-

Maceration:

-

Weigh 1 kg of the powdered Erythrina senegalensis stem bark.

-

Macerate the powder in 5 L of methanol (or a 1:1 mixture of chloroform and methanol) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive partitioning with n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent under reduced pressure. The ethyl acetate fraction is often enriched with isoflavonoids.

-

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed for the isolation of the target compound.

-

Step 1: Silica Gel Column Chromatography

-

The ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions of 100-200 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Fractions with similar TLC profiles are pooled together.

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

The flavonoid-rich fractions obtained from the silica gel column are further purified using a Sephadex LH-20 column.

-

The column is typically eluted with methanol or a chloroform-methanol mixture.

-

This step separates compounds based on their molecular size and polarity, effectively removing tannins and other impurities.

-

Fractions are collected and monitored by TLC.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The final purification of this compound is achieved using preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The elution is monitored with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data Summary

| Compound | Plant Source | Extraction Solvent | Chromatographic Methods | Yield (mg/kg of dry plant material) | Purity (%) | Reference |

| Senegalensin | E. senegalensis | Chloroform | Si gel chromatography | 70 | >95 | [2] |

| Alpinumisoflavone | E. senegalensis | Dichloromethane | Si gel, Sephadex LH-20 | Not specified | >98 | [3] |

| Derrone | E. senegalensis | Dichloromethane | Si gel, Sephadex LH-20 | Not specified | >98 | [3] |

| Erysenegalensein N | E. senegalensis | Dichloromethane | Si gel, Sephadex LH-20 | Not specified | >98 | [3] |

Biological Activities and Potential Signaling Pathways

Studies on various prenylated isoflavonoids isolated from Erythrina senegalensis have demonstrated significant cytotoxic activity against several cancer cell lines.[4] While specific data for this compound is limited, it is reported to be cytotoxic.[4] The biological activities of structurally related compounds suggest that this compound may also exhibit similar properties.

Anticancer Activity

Prenylated isoflavonoids from Erythrina have been shown to induce cell death in cancer cells through various mechanisms.[5]

-

Apoptosis: Many flavonoids induce programmed cell death by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.

-

Autophagy: Some flavonoids can induce autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells.

Potential Signaling Pathways

Based on studies of other prenylated isoflavones, this compound may modulate key signaling pathways involved in cancer progression.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound represents a promising natural product with potential applications in drug development, particularly in the field of oncology. The protocols outlined in this document provide a comprehensive guide for its isolation and purification from Erythrina species. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which will be crucial for its future therapeutic applications.

References

- 1. A new prenylated isoflavone and long chain esters from two Erythrina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prenylisoflavonoids from Erythrina senegalensis as novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chromatographic Separation of Isoerysenegalensein E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoerysenegalensein E is a prenylated isoflavone found in plants of the Erythrina genus. Prenylated flavonoids are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The lipophilic prenyl group enhances the bioactivity and membrane permeability of these compounds. This document provides detailed application notes and protocols for the chromatographic separation of this compound and related prenylated flavonoids from Erythrina species.

Overview of Chromatographic Techniques

The isolation and purification of this compound from crude plant extracts typically involves a multi-step chromatographic process. Common techniques employed for the separation of flavonoids from Erythrina include:

-

Column Chromatography (CC): Often used for initial fractionation of the crude extract.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for the final purification of the target compound.

-

High-Speed Counter-Current Chromatography (HSCCC): An alternative liquid-liquid separation technique that avoids solid stationary phases.

Experimental Workflow for Isolation of this compound

The general workflow for the isolation of this compound from Erythrina plant material is depicted below. This process begins with extraction and progresses through several stages of chromatographic purification.

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial steps to obtain a flavonoid-rich fraction from Erythrina stem bark.

-

Plant Material Preparation: Air-dry and powder the stem bark of the selected Erythrina species.

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract and repeat the extraction process twice more with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.

-

Separate the layers and collect the ethyl acetate fraction, which will be enriched with moderately polar compounds like isoflavones.

-

Evaporate the ethyl acetate under reduced pressure to yield the dried ethyl acetate fraction.

-

Protocol 2: Silica Gel Column Chromatography

This protocol is for the initial separation of compounds within the ethyl acetate fraction.

-

Column Packing:

-

Prepare a silica gel (e.g., 70-230 mesh) slurry in n-hexane and pack it into a glass column.

-

-

Sample Loading:

-

Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on, up to 100% ethyl acetate).

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 250 mL).

-

Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light.

-

Combine fractions that show similar TLC profiles and are expected to contain this compound.

-

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol details the final purification step to obtain high-purity this compound.

-

System Preparation:

-

Equilibrate the preparative HPLC system, equipped with a C18 column (e.g., 250 x 20 mm, 5 µm), with the initial mobile phase composition.

-

-

Sample Preparation:

-

Dissolve the combined fractions from column chromatography in the mobile phase (or a suitable solvent like methanol) and filter through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol (A) and water (B), or acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient could be:

-

0-10 min: 60% A

-

10-40 min: 60% to 90% A

-

40-50 min: 90% A

-

50-60 min: 60% A (re-equilibration)

-

-

Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.

-

Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 260-280 nm).

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound based on its retention time.

-

-

Purity Confirmation:

-

Analyze the collected fraction using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the purity and identity of this compound.

-

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) - Alternative Method

HSCCC is a valuable alternative for the separation of natural products.[1]

-

Solvent System Selection:

-

A suitable two-phase solvent system is crucial. For flavonoids from Erythrina, a system like n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:1:4 v/v/v/v ratio) can be effective.[1]

-

-

HSCCC Operation:

-

Fill the column with the stationary phase (typically the upper phase).

-

Rotate the column at a specific speed (e.g., 850 rpm).

-

Pump the mobile phase (typically the lower phase) through the column at a set flow rate (e.g., 2.0 mL/min).

-

Inject the sample dissolved in a small volume of the biphasic solvent system.

-

-

Fraction Collection and Analysis:

-

Monitor the effluent with a UV detector and collect fractions corresponding to the separated compounds.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Data Presentation: Quantitative Chromatographic Data

The following table summarizes representative quantitative data for the HPLC separation of isoflavones, which can be adapted for the purification of this compound.

| Parameter | Value / Description | Reference |

| Chromatographic System | Preparative High-Performance Liquid Chromatography | General Practice |

| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm) | [2] |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile | [3] |

| Gradient Elution | 15% B to 35% B over 20 minutes | [3] |

| Flow Rate | 4.0 mL/min | Adapted |

| Detection Wavelength | 254 nm or 260 nm | [2][3] |

| Injection Volume | 500 µL | Adapted |

| Expected Retention Time | Varies based on exact conditions and compound | N/A |

| Purity Achieved | >95% | Goal |

Signaling Pathways Modulated by Prenylated Flavonoids

Prenylated flavonoids, including compounds structurally related to this compound, have been shown to modulate various cellular signaling pathways. Understanding these interactions is crucial for drug development. The diagram below illustrates the modulation of the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival, proliferation, and apoptosis.

This diagram illustrates that prenylated flavonoids can inhibit key components of the PI3K/Akt pathway, such as PI3K and Akt, thereby promoting apoptosis and reducing cell proliferation. They can also modulate the MAPK/ERK pathway, influencing gene expression related to cell growth and differentiation. These modulatory effects are central to their potential therapeutic applications.

References

Protocol for HPLC-MS analysis of Isoerysenegalensein E

An Application Note and Protocol for the HPLC-MS Analysis of Isoerysenegalensein E

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The following procedures are based on established methodologies for the analysis of flavonoids and related phenolic compounds.

Introduction

This compound is a prenylated flavonoid, a class of natural products known for their diverse biological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive detection of such compounds.[1][2] This protocol outlines the sample preparation, HPLC-MS conditions, and data analysis for the quantitative determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate analysis and to prevent contamination of the HPLC-MS system.[3][4] The following protocol is a general guideline for the extraction of this compound from a plant matrix.

Materials:

-

Plant material (e.g., dried and powdered leaves or bark)

-

Methanol (HPLC grade)

-

70% Ethanol (v/v) in water

-

Water (HPLC grade)

-

0.45 µm syringe filters

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

Procedure:

-

Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 70% ethanol.[5]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 45 minutes in an ultrasonic bath.[5]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of 70% ethanol to ensure complete extraction.

-

Combine the supernatants.

-

-

Filtration:

-

Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Dilution:

-

If necessary, dilute the filtered extract with the initial mobile phase composition to bring the analyte concentration within the calibration range.

-

HPLC-MS Method

The following HPLC-MS parameters are recommended for the analysis of this compound, based on typical methods for flavonoids.[2][5][6]

Table 1: HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5] |

| Mobile Phase A | 0.1% Formic acid in Water[2][6] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |

| Gradient Elution | Start with a low percentage of B, gradually increase to elute the compound, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. |

| Flow Rate | 0.8 mL/min[5] |

| Injection Volume | 5-10 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 30 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[5] |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |

| Capillary Voltage | 3.0-4.0 kV |

| Cone Voltage | 20-40 V (Optimize for this compound) |

| Source Temperature | 120-150 °C |

| Desolvation Temp. | 350-450 °C |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon (for MS/MS) |

Data Presentation

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The following table summarizes the key quantitative data that should be generated.

Table 3: Quantitative Data Summary

| Parameter | Result |

| Retention Time (RT) | To be determined experimentally. |

| Precursor Ion ([M-H]-) | To be determined based on the molecular weight of this compound. |

| Product Ions (for MRM) | To be determined by fragmentation analysis of the precursor ion. |

| Linear Range | The concentration range over which the detector response is proportional to the analyte concentration (e.g., 1-1000 ng/mL). |

| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve, should be >0.99. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3).[5] |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10).[5] |

| Precision (RSD%) | The relative standard deviation of replicate measurements, should be <15%. |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, typically assessed by spiking a blank matrix with a known amount of the standard. Should be within 85-115%. |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of this compound.

References

- 1. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]

- 2. mdpi.com [mdpi.com]

- 3. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]

- 4. SEM sample preparation techniques | University of Gothenburg [gu.se]

- 5. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

In vitro cytotoxicity assay protocol for Isoerysenegalensein E

An in-depth understanding of a compound's cytotoxic effects is a critical step in the drug development process. For novel compounds such as Isoerysenegalensein E, establishing a robust and reproducible in vitro cytotoxicity assay protocol is fundamental. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity.[1][2] As metabolic activity is often proportional to the number of viable cells, this assay provides a measure of cytotoxicity.[2]

To further investigate the mechanism of cell death, this guide also includes protocols for Annexin V-FITC and Caspase-3 activity assays, which can elucidate whether cytotoxicity is mediated by apoptosis.

Key Experiments and Protocols

MTT Assay for Cell Viability

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][2] This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance is measured, which correlates with the number of viable cells.[2]

Experimental Protocol:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., HeLa, A549, or a cell line pertinent to the expected target of this compound) in a 96-well plate.

-

Seed the cells at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in a culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Annexin V-FITC Apoptosis Assay